N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide
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Overview
Description
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s dimethylamino groups enhance its solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-1,3,5-triazine
- 4,6-bis(dimethylamino)-1,3,5-triazine
- Cyclopentanecarboxylic acid chloride
Uniqueness
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}cyclopentanecarboxamide is unique due to its combination of a triazine ring with dimethylamino groups and a cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(21)10-7-5-6-8-10/h10H,5-9H2,1-4H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJMOUDBIDQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCCC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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